molecular formula C17H16N4OS B2391431 2-Methyl-3-{[(E)-2-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 307342-25-2

2-Methyl-3-{[(E)-2-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No. B2391431
CAS RN: 307342-25-2
M. Wt: 324.4
InChI Key: TTWGGHPHVVFYNG-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Methyl-3-{[(E)-2-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one” is a unique chemical with the linear formula C17H16N4OS . It has a molecular weight of 324.407 . This compound is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have been actively engaged in synthesizing new derivatives of tetrahydrobenzothienopyrimidine and related compounds, employing methods such as microwave irradiation and reactions with various nucleophiles. These synthetic routes are explored to create compounds with potential antimicrobial, antileukemic, and other pharmacological activities. For instance, Abdalha et al. (2011) demonstrated the synthesis of tetrahydrobenzothieno derivatives under microwave irradiation, showcasing the versatility of this scaffold for generating biologically active molecules (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Potential Antimicrobial Agents

The search for new antimicrobial agents has led to the exploration of tetrahydrobenzothienopyrimidine derivatives. Soliman et al. (2009) synthesized a series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, assessing their preliminary antimicrobial activity. Some compounds exhibited significant activity against C. albicans, S. aureus, and P. aeruginosa, highlighting their potential as antimicrobial agents (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).

Antileukemic Potential

Derivatives of benzothieno[3,2-d]pyrimidine have been synthesized with the aim of finding potent antileukemic agents. El-Telbany and Hutchins (1985) reported the synthesis of 3-substituted benzothieno[3,2-d]pyrimidine derivatives, illustrating the chemical diversity and potential biological applications of these compounds (El-Telbany & Hutchins, 1985).

Dual Inhibition of Enzymes for Antitumor Activity

Gangjee et al. (2000) designed and synthesized a novel compound as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), demonstrating its antitumor activity. This study exemplifies how modifications of the benzothienopyrimidine scaffold can lead to compounds with significant therapeutic potential (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).

Safety and Hazards

As for the safety and hazards associated with this compound, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users must assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-methyl-3-[(E)-pyridin-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-20-16-15(13-7-2-3-8-14(13)23-16)17(22)21(11)19-10-12-6-4-5-9-18-12/h4-6,9-10H,2-3,7-8H2,1H3/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWGGHPHVVFYNG-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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